3-Amino-6-fluoropicolinic acid
Description
3-Amino-6-fluoropicolinic acid (molecular formula C₆H₅FN₂O₂, molecular weight 172.12) is a halogenated aromatic compound featuring a pyridine ring substituted with an amino (-NH₂) group at position 3 and a fluorine atom at position 6, along with a carboxylic acid (-COOH) group at position 2. The fluorine atom enhances metabolic stability and lipophilicity, while the amino group enables participation in coupling reactions, such as amide bond formation or cross-coupling catalysis .
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
3-amino-6-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11) |
InChI Key |
ZMFFHJJWMWBPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-fluoropicolinic acid typically involves multi-step organic reactions. One common method includes the fluorination of picolinic acid derivatives followed by amination. For instance, starting with 6-fluoropicolinic acid, the amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine atom at position 6 facilitates nucleophilic aromatic substitution (NAS) under specific conditions:
Key Findings :
-
Fluorine's electronegativity activates the pyridine ring for substitution, particularly at ortho/para positions relative to the amino group .
-
Copper catalysts enhance ammonia-mediated substitution efficiency .
Electrophilic Aromatic Substitution
The amino group directs electrophiles to specific positions on the pyridine ring:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 3-Amino-5-nitro-6-fluoropicolinic acid | 58% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hr | 3-Amino-6-fluoro-5-sulfopicolinic acid | 63% |
Mechanistic Notes :
-
Nitration occurs preferentially at position 5 due to steric and electronic effects from the amino group .
-
Sulfonation requires elevated temperatures to overcome kinetic barriers .
Oxidation and Reduction Reactions
The carboxylic acid and amino groups enable redox transformations:
Critical Observations :
-
Borane selectively reduces the carboxylic acid without affecting the amino group .
-
Fenton-like systems (Fe²⁺/H₂O₂) oxidize primary amines to nitro groups efficiently .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the pyridine core:
Catalytic Insights :
-
Bulky ligands (e.g., Xantphos) suppress side reactions in Buchwald-Hartwig amination .
-
Aryl boronic acids with electron-donating groups enhance Suzuki coupling yields .
Acid Derivative Formation
The carboxylic acid participates in condensation and esterification:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | SOCl₂/MeOH, RT, 2 hr | Methyl 3-amino-6-fluoropicolinate | 89% | |
| Amide formation | HATU, DIPEA, DMF, RT, 12 hr | 3-Amino-6-fluoropicolinamide | 78% |
Optimization Data :
-
Thionyl chloride/methanol achieves near-quantitative esterification .
-
HATU-mediated amidation minimizes racemization compared to EDCI .
Ring Functionalization via Diazotization
The amino group enables diazonium chemistry:
Challenges :
Scientific Research Applications
3-Amino-6-fluoropicolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-amino-6-fluoropicolinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Amino-6-fluoropicolinic acid with structurally related picolinic acid derivatives, emphasizing substituent effects, molecular properties, and applications:
Substituent Effects on Reactivity and Stability
- Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity increases electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (NAS) reactions. Chlorine and bromine offer bulkier leaving groups, favoring elimination or radical pathways .
- Amino Group Position: The amino group at C3 (vs. C6 in some analogs) enhances regioselectivity in cross-coupling reactions, as seen in Suzuki-Miyaura couplings .
Research Findings and Trends
Halogen Diversity : Fluorine and chlorine substituents dominate in agrochemicals due to cost-effectiveness, while bromine is reserved for specialized materials .
Synthetic Challenges: Fluorination at C6 in picolinic acids requires careful optimization to avoid decarboxylation, as noted in the synthesis of 3-Bromo-6-fluoropicolinic acid .
Safety and Handling: Amino-fluoro-picolinic acids necessitate rigorous safety protocols, including SDS compliance and waste management, as emphasized for 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid .
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